2-[4-(diethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
The compound “2-[4-(diethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide” is a structurally complex small molecule featuring a fused thieno[2,3-c]pyridine core. This bicyclic system is substituted at multiple positions:
- Position 2: A 4-(diethylsulfamoyl)benzamido group, introducing a sulfonamide moiety with diethyl substituents.
- Position 6: A propyl chain, contributing to lipophilicity and steric bulk.
The diethylsulfamoyl group likely influences solubility and target binding, while the propyl substituent modulates pharmacokinetic properties. The thienopyridine scaffold is common in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets .
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S2/c1-5-13-26-14-12-18-19(15-26)32-23(20(18)22(29)24-4)25-21(28)16-8-10-17(11-9-16)33(30,31)27(6-2)7-3/h8-11H,5-7,12-15H2,1-4H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZTVPHEQPLJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction, where a suitable sulfonating agent reacts with the intermediate compound.
Benzoylation: The benzoyl group is introduced via a benzoylation reaction, typically using benzoyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide linkage by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on evidence from synthetic and commercial sources:
Structural and Substituent Variations
Implications of Substituent Variations
Sulfamoyl Groups: Diethylsulfamoyl (target compound): Balances hydrophobicity and steric demand. Pyrrolidine-sulfonyl (): Conformationally restricted cyclic sulfonamide; may enhance target specificity. Dimethylsulfamoyl (): Smaller and more polar, favoring solubility but reducing hydrophobic interactions .
Position 6 Substituents: Propyl (target): Moderate lipophilicity. Methyl/Ethyl (Evidences 3, 6): Reduced steric hindrance, possibly improving metabolic stability .
Position 3 Functional Groups :
- Carboxamide (target, Evidences 5–6): Enhances hydrogen-bonding capacity.
- Ethyl ester (Evidences 3–4): Hydrolytically labile; may act as a prodrug .
Research Findings and Trends
- Synthetic Accessibility: highlights methods for synthesizing thieno[2,3-b]pyridines, though the target compound’s [2,3-c] isomer may require tailored routes .
- Commercial Relevance : Enamine Ltd. () and ECHEMI () list analogs as building blocks, suggesting interest in this scaffold for drug discovery .
- Structure-Activity Relationship (SAR) : While biological data are absent in provided evidence, substituent trends align with medicinal chemistry principles (e.g., sulfonamides for target engagement, alkyl chains for pharmacokinetic tuning) .
Biological Activity
The compound 2-[4-(diethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative that has garnered interest for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various research findings.
Synthesis and Structural Characteristics
The synthesis of thienopyridine derivatives typically involves the reaction of pyridine derivatives with electrophilic agents. The specific compound features a sulfonamide group which is known to enhance biological activity through various mechanisms, including enzyme inhibition.
Antiproliferative Effects
Recent studies have demonstrated that thienopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several thienopyridine compounds against human cancer cell lines including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated that certain derivatives showed selective cytotoxicity against liver and colon cancer cells while exhibiting low toxicity towards normal fibroblast cells (BJ-1) .
Table 1: Antiproliferative Activity of Thienopyridine Derivatives
| Compound | Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| 3b | HCT-116 | 10.5 | High |
| 4c | HepG-2 | 15.0 | Moderate |
| 5d | MCF-7 | >50 | Low |
| 7b | HCT-116 | 8.0 | High |
| 10d | HepG-2 | 12.0 | Moderate |
The mechanism by which these compounds exert their antiproliferative effects appears to involve the inhibition of key enzymes such as topoisomerase II and possibly other targets involved in cell cycle regulation. For example, compounds with a diethylsulfamoyl moiety have shown enhanced interactions with target proteins associated with tumor growth .
Case Studies
- Case Study on Liver Cancer Cells : A derivative of thienopyridine was tested against HepG-2 cells, showing a significant reduction in cell viability at concentrations as low as 15 µM. Molecular docking studies indicated that this compound interacts effectively with the active sites of proteins involved in hepatocellular carcinoma progression.
- Colon Cancer Study : Another derivative was evaluated for its effects on HCT-116 cells and demonstrated an IC50 value of 10.5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
